molecular formula C15H16N2O3 B11705654 Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11705654
M. Wt: 272.30 g/mol
InChI Key: USCNOYPGDJEXDR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms, and various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by an acid, such as hydrochloric acid or p-toluenesulfonic acid, and can be carried out under reflux conditions .

    Step 1: Condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst to form the dihydropyrimidine intermediate.

    Step 2: Alkylation of the intermediate with propargyl bromide to introduce the prop-2-en-1-yl group.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific functional groups that enhance its reactivity and biological activity. The presence of the prop-2-en-1-yl group allows for further functionalization and derivatization, making it a versatile compound for various applications.

Biological Activity

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrimidine ring and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3} with a molecular weight of approximately 260.29 g/mol. The compound features a tetrahydropyrimidine core with an allyl group at one end and a phenyl group at another, which may play roles in its biological interactions.

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
CAS Number5395-36-8
AppearanceWhite to almost white powder
Melting Point206°C - 210°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the tetrahydropyrimidine class. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported the synthesis of several dihydropyrimidone derivatives, some of which showed promising activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The identified compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM, indicating moderate inhibitory activity against TP .
  • Mechanistic Insights : Mechanistic studies revealed that these compounds acted as non-competitive inhibitors of TP. This suggests that they might interact with the enzyme at sites other than the active site, providing a unique mechanism for potential therapeutic intervention .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). The results indicated that the compound possesses significant cytotoxicity while maintaining low toxicity to normal fibroblast cells (3T3), suggesting a favorable therapeutic index .

Case Study: Thymidine Phosphorylase Inhibition

A detailed investigation into the inhibition of thymidine phosphorylase by tetrahydropyrimidine derivatives found that certain substitutions on the phenyl ring significantly affected their inhibitory potency. For example:

Compound IDStructure ModificationIC50 (µM)
Compound 1Para-Nitro substitution314.0 ± 0.90
Compound 12Meta-Nitro substitutionInactive
Compound 33Unsubstituted phenyl ring322.6 ± 1.60

This study underscores the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

prop-2-enyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H2,16,17,19)

InChI Key

USCNOYPGDJEXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC=C

Origin of Product

United States

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